Hiltonol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hiltonol, also known as polyinosinic-polycytidilic acid, is a synthetic double-stranded ribonucleic acid that mimics viral genetic material. It is primarily used as an immune adjuvant in cancer immunotherapy and vaccine development. This compound is known for its ability to activate the immune system by stimulating the production of interferons and other cytokines, making it a valuable tool in both research and clinical settings .

Vorbereitungsmethoden

Hiltonol is synthesized by combining polyinosinic acid and polycytidilic acid, which are homopolymers of inosinic acid and cytidylic acid, respectively. These two strands are annealed to form a double-stranded structure. The synthetic process involves stabilizing the double-stranded ribonucleic acid with poly-L-lysine and carboxymethylcellulose to enhance its stability and biological activity .

Analyse Chemischer Reaktionen

Hiltonol undergoes various chemical reactions, primarily involving its interaction with cellular receptors and enzymes. Some of the key reactions include:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary mechanisms of its biological activity.

Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes or chemical reagents.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its ribonucleic acid strands

Wissenschaftliche Forschungsanwendungen

Hiltonol has a wide range of scientific research applications, including:

Cancer Immunotherapy: This compound is used as an adjuvant to enhance the efficacy of cancer vaccines by promoting the infiltration of T cells into tumors and stimulating the production of interferons

Vaccine Development: It is employed in the development of vaccines for infectious diseases, where it acts as an immune stimulant to enhance the body’s response to the vaccine.

Antiviral Research: This compound is used to study the immune response to viral infections and to develop antiviral therapies.

Basic Research: The compound is utilized in various research studies to understand the mechanisms of immune activation and the role of double-stranded ribonucleic acid in cellular processes

Wirkmechanismus

Hiltonol exerts its effects by activating toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5) pathways. Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response by promoting the recruitment and activation of immune cells, such as natural killer cells, dendritic cells, and T cells .

Vergleich Mit ähnlichen Verbindungen

Hiltonol is often compared to other synthetic double-stranded ribonucleic acids, such as polyinosinic-polycytidilic acid stabilized with poly-L-lysine and carboxymethylcellulose. While these compounds share similar mechanisms of action, this compound is unique in its enhanced stability and biological activity due to its specific formulation. Other similar compounds include:

Polyinosinic-polycytidilic acid: A less stable form of double-stranded ribonucleic acid.

Polyadenylic-polyuridylic acid: Another synthetic double-stranded ribonucleic acid with similar immune-stimulating properties

This compound’s unique formulation and stability make it a valuable tool in both research and clinical applications, setting it apart from other similar compounds.

Eigenschaften

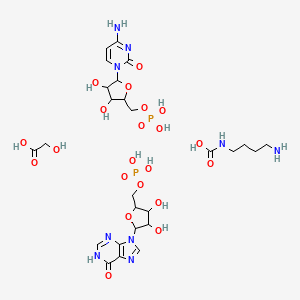

Molekularformel |

C26H43N9O21P2 |

|---|---|

Molekulargewicht |

879.6 g/mol |

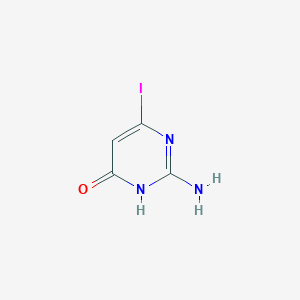

IUPAC-Name |

4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid |

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5) |

InChI-Schlüssel |

MRYYMYCQXMFJNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O |

Synonyme |

hiltonol P.I.C.L.C. poly ICLC poly ICLC, sodium salt poly-ICLC polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497311.png)

![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)

![Biphenyl-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine](/img/structure/B1497329.png)

![3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497332.png)

![disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B1497333.png)

![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)

![Methyl 4-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1497352.png)